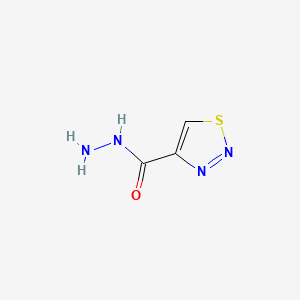
1-Bromo-2-(bromomethyl)naphthalene
Übersicht
Beschreibung
1-Bromo-2-(bromomethyl)naphthalene (BBN) is an organobromine compound, and is a member of the bromonaphthalene family. It is a colorless, odorless solid at room temperature and has a melting point of 100 °C. BBN is widely used in various scientific research applications due to its unique properties. BBN has been used in the synthesis of diverse organic compounds, such as dyes and pharmaceuticals. It is also used in the synthesis of heterocyclic compounds, such as quinolines and pyrimidines.
Wissenschaftliche Forschungsanwendungen
Synthesis of Core-Substituted Naphthalene Derivatives : 1-Bromo-2-(bromomethyl)naphthalene serves as a precursor in the selective synthesis of bromo-substituted naphthalene dianhydride derivatives, which are crucial in the development of core-substituted 1,4,5,8-naphthalene diimides (cNDIs). These cNDIs have wide applications in materials and supramolecular chemistry due to their unique electronic properties. The synthesis involves the use of NaBr and oleum under atmospheric pressure, focusing on optimizing reaction conditions to achieve selective bromination and high yields of the desired derivatives (Ping, 2012).
Generation and Interception of Isobenzofurans : This compound is utilized in generating naphthalene derivatives through a mechanism involving the displacement of bromide by the neighboring carbonyl group, leading to 1-phenylisobenzofuran formation. This intermediate then undergoes cycloaddition and subsequent aromatization, resulting in complex naphthalene structures. This process showcases the compound's role in synthetic organic chemistry, particularly in the synthesis of intricate organic molecules (Faragher & Gilchrist, 1976).
Two-Photon Laser-Induced Chemistry : In the field of photochemistry, this compound is used to study two-photon laser-induced reactions, particularly focusing on the generation of intermediate monoradicals and their subsequent transformation into acenaphthene through a two-photon process. This research is pivotal in understanding the photophysical and photochemical behaviors of brominated naphthalenes under various excitation conditions, offering insights into the applications of laser photolysis in synthetic chemistry (Ouchi, Koga, & Adam, 1997).
Safety and Hazards
Wirkmechanismus
Target of Action
Brominated compounds like this are often used in organic synthesis, suggesting that its targets could be a variety of organic compounds .
Mode of Action
1-Bromo-2-(bromomethyl)naphthalene is known to undergo asymmetric cross-coupling reactions with its corresponding Grignard reagent using a nickel catalyst to form non-racemic 2,2′-dimethyl-1,1′-binaphthyl . This suggests that the compound interacts with its targets through a mechanism involving the formation of carbon-carbon bonds.
Biochemical Pathways
Its use in suzuki–miyaura coupling reactions suggests that it may play a role in the synthesis of biaryl compounds, which are important in various biochemical processes.
Pharmacokinetics
As a brominated compound, it is likely to have unique pharmacokinetic properties influenced by the presence of the bromine atoms .
Result of Action
Its use in the synthesis of non-racemic 2,2′-dimethyl-1,1′-binaphthyl suggests that it may contribute to the production of chiral compounds, which can have significant effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
1-Bromo-2-(bromomethyl)naphthalene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as halogenation and cross-coupling. For instance, it can undergo Grignard reactions to form new carbon-carbon bonds, which are crucial in organic synthesis . The nature of these interactions often involves the formation of intermediates that can further react to produce desired products.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to the activation or inhibition of specific signaling pathways, thereby altering gene expression patterns . Additionally, it can affect cellular metabolism by modifying the activity of metabolic enzymes, leading to changes in the production and utilization of cellular metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces . These interactions can lead to changes in the enzyme’s conformation and activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can degrade under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in vitro or in vivo can result in cumulative effects on cellular function, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact on biological systems changes significantly beyond a certain dosage . High doses can lead to severe cellular damage, organ toxicity, and other adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. These interactions can affect metabolic flux and the levels of specific metabolites . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential effects on health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
1-bromo-2-(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTOCXIHYIQHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191210 | |
| Record name | Naphthalene, 1-bromo-2-bromomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37763-43-2 | |
| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37763-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037763432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37763-43-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1-bromo-2-bromomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4ZZQ55KVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 1-Bromo-2-(bromomethyl)naphthalene and how does its structure influence its crystal packing?
A1: this compound (molecular formula: C11H8Br2, molecular weight: 287.96 g/mol) features a naphthalene core with a bromine atom at the 1-position and a bromomethyl group at the 2-position. While spectroscopic data is not provided in the provided abstracts, its structure significantly influences its crystal packing. [] The crystal structure is dominated by intermolecular Br⋯Br and C—H⋯π interactions, highlighting the role of halogen bonding and pi-stacking in the solid state. [] This information is crucial for understanding its physical properties and potential applications in materials science.
Q2: How can this compound be used in the synthesis of helicenes, and what is a notable reaction it undergoes?
A2: this compound serves as a key starting material in the synthesis of 3-hexahelicenol. [] The synthetic pathway involves reacting it with other readily available reagents to ultimately form a triyne. This triyne then undergoes a crucial [2+2+2] cycloisomerization reaction, leading to the formation of the desired helicene structure. [] This approach highlights the compound's utility in constructing complex polycyclic aromatic systems.
Q3: Beyond helicene synthesis, what other types of reactions can this compound participate in?
A3: The reactivity of this compound extends beyond its use in helicene synthesis. Notably, it reacts with Fe2(CO)9 to produce a π-trimethylenemethane complex. [] This reaction demonstrates the compound's ability to engage in organometallic transformations and form complexes with transition metals, opening possibilities for its use in catalytic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




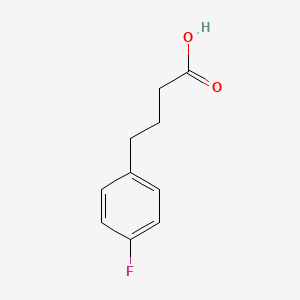
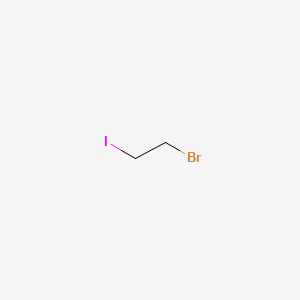
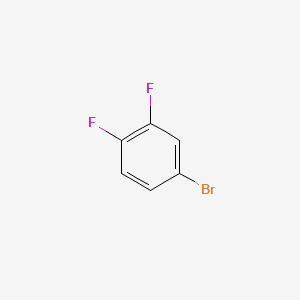
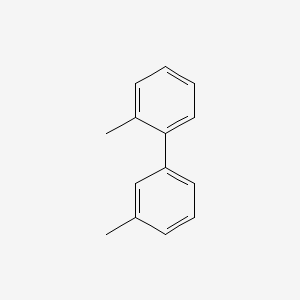
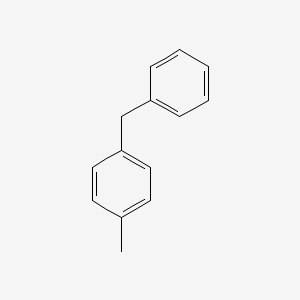
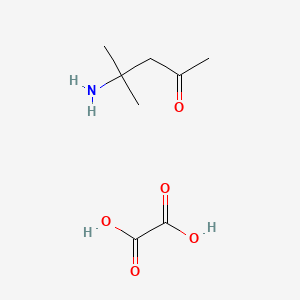
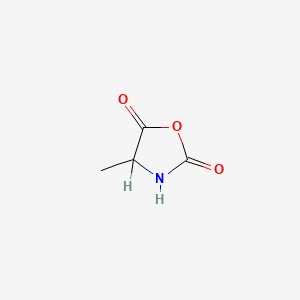
![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)
